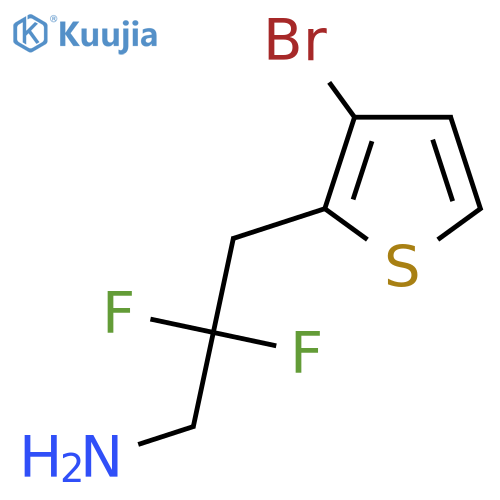

Cas no 2229172-19-2 (3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine

- EN300-1948177

- 2229172-19-2

-

- インチ: 1S/C7H8BrF2NS/c8-5-1-2-12-6(5)3-7(9,10)4-11/h1-2H,3-4,11H2

- InChIKey: IKEZUOLLECOAOY-UHFFFAOYSA-N

- SMILES: BrC1C=CSC=1CC(CN)(F)F

計算された属性

- 精确分子量: 254.95289g/mol

- 同位素质量: 254.95289g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.3

- トポロジー分子極性表面積: 54.3Ų

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1948177-0.1g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 0.1g |

$1484.0 | 2023-09-17 | ||

| Enamine | EN300-1948177-10.0g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 10g |

$7250.0 | 2023-05-31 | ||

| Enamine | EN300-1948177-0.25g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 0.25g |

$1551.0 | 2023-09-17 | ||

| Enamine | EN300-1948177-5g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 5g |

$4890.0 | 2023-09-17 | ||

| Enamine | EN300-1948177-1g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 1g |

$1686.0 | 2023-09-17 | ||

| Enamine | EN300-1948177-2.5g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 2.5g |

$3304.0 | 2023-09-17 | ||

| Enamine | EN300-1948177-1.0g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 1g |

$1686.0 | 2023-05-31 | ||

| Enamine | EN300-1948177-5.0g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 5g |

$4890.0 | 2023-05-31 | ||

| Enamine | EN300-1948177-10g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 10g |

$7250.0 | 2023-09-17 | ||

| Enamine | EN300-1948177-0.5g |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine |

2229172-19-2 | 0.5g |

$1619.0 | 2023-09-17 |

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine 関連文献

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amineに関する追加情報

Introduction to 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine (CAS No. 2229172-19-2)

3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine (CAS No. 2229172-19-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromothiophene moiety and difluoromethyl group, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine is particularly noteworthy due to its potential to modulate biological pathways and interact with specific receptors. The bromothiophene moiety provides a rigid and planar structure, which can enhance the compound's binding affinity to target proteins. Meanwhile, the difluoromethyl group introduces unique electronic and steric properties that can influence the compound's pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to improve metabolic stability, enhance lipophilicity, and optimize pharmacological properties. The presence of the difluoromethyl group in 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine aligns with these trends, making it a promising candidate for further investigation.

In the context of medicinal chemistry, 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine has been explored for its potential as a lead compound in the development of new therapeutic agents. Research has shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in neurological disorders, cancer, and inflammatory diseases.

One of the key areas of interest is the compound's interaction with serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and appetite. Studies have demonstrated that 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine can modulate serotonin receptor activity, potentially offering new avenues for the treatment of depression and anxiety disorders. This finding is particularly significant given the growing need for more effective and safer antidepressant medications.

In addition to its potential as a therapeutic agent, 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine has also been investigated for its utility as a research tool. Its unique chemical structure makes it an ideal candidate for probing biological systems and understanding the mechanisms underlying various diseases. For example, researchers have used this compound to study the role of specific receptors in cellular signaling pathways and to develop new assays for high-throughput screening.

The synthesis of 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine involves several well-established chemical reactions. The bromothiophene moiety can be introduced through electrophilic aromatic substitution or coupling reactions, while the difluoromethyl group can be added via nucleophilic substitution or direct fluorination methods. These synthetic routes provide flexibility in optimizing the compound's properties for specific applications.

To ensure the safety and efficacy of 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine, extensive preclinical studies have been conducted. These studies have evaluated the compound's toxicity profile, pharmacokinetics, and biodistribution in various animal models. The results have been promising, with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine (CAS No. 2229172-19-2) represents an exciting advancement in the field of medicinal chemistry. Its unique chemical structure and promising biological activity make it a valuable candidate for further research and development as a potential therapeutic agent or research tool. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.

2229172-19-2 (3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine) Related Products

- 206196-96-5(Aspidosine Hydrobromide)

- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)

- 866845-82-1(1-(3-fluorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

- 1261983-53-2([1,1'-Biphenyl]-2-carboxylic acid, 2'-(phenylmethoxy)-)

- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)

- 2138307-78-3(1,2-Benzisoxazole-3-carboxylic acid, 7-chloro-)

- 154801-30-6(2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide)

- 1396767-11-5(N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide)

- 129952-14-3((4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone)

- 7761-76-4(Cyclopropyl 4-methylbenzenesulfonate)